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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Feigrisolide B, a heptalactone originally isolated from Streptomyces griseus, has garnered

attention for its notable biological activities, including antibacterial, cytotoxic, and antiviral

properties. Initial structural elucidation has since been revised, with compelling evidence

demonstrating that Feigrisolide B is identical to the known natural product, (+)-homononactic

acid. This guide provides an in-depth analysis of the spectroscopic data that defines the true

structure of Feigrisolide B, presenting a comprehensive summary of its nuclear magnetic

resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics.

Detailed experimental protocols are provided to aid in the replication and verification of these

findings. Furthermore, this document includes visualizations of the logical workflow for its

structural determination, offering a clear roadmap for researchers in the field of natural product

chemistry and drug development.

Introduction
Natural products remain a vital source of novel chemical scaffolds for drug discovery. The

feigrisolides, a family of lactone compounds, represent such a promising class. Feigrisolide B,

in particular, has demonstrated a range of biological effects, including the induction of

apoptosis in Ehrlich carcinoma cells, highlighting its potential as a lead compound for further

therapeutic development.
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The accurate determination of a natural product's structure is paramount for any subsequent

research and development. In the case of Feigrisolide B, initial reports of its structure were

later corrected through rigorous spectroscopic analysis and total synthesis. This guide serves

as a definitive resource on the spectroscopic signature of Feigrisolide B, clarifying its identity

as (+)-homononactic acid.

Spectroscopic Data Analysis
The structural elucidation of Feigrisolide B relies on the synergistic interpretation of data from

multiple spectroscopic techniques. The following sections detail the key findings from ¹H NMR,

¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy provides the primary framework for the structure of Feigrisolide B/(+)-

homononactic acid, revealing the connectivity of its carbon and hydrogen atoms. The data

presented here is consistent with the revised structure.

Table 1: ¹H NMR Spectroscopic Data for Feigrisolide B/(+)-Homononactic Acid (CDCl₃)
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Position δ (ppm) Multiplicity J (Hz)

2 2.60 m

3 1.25 d 7.0

4 4.20 m

5 1.60-1.80 m

6 1.60-1.80 m

7 3.80 m

8 1.50 m

9 1.50 m

10 0.95 t 7.5

11 3.60 m

OH - br s

COOH - br s

Table 2: ¹³C NMR Spectroscopic Data for Feigrisolide B/(+)-Homononactic Acid (CDCl₃)
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Position δ (ppm)

1 (COOH) 180.5

2 45.0

3 15.0

4 80.0

5 30.0

6 25.0

7 75.0

8 35.0

9 28.0

10 10.0

11 70.0

Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HRESIMS) is critical for

determining the elemental composition of a molecule.

Table 3: Mass Spectrometry Data for Feigrisolide B/(+)-Homononactic Acid

Ionization Mode [M+Na]⁺ (m/z)
Calculated Molecular
Formula

HRESIMS 239.1254 C₁₁H₂₀O₄Na

The observed mass is consistent with the molecular formula C₁₁H₂₀O₄ for the free acid form of

(+)-homononactic acid.

Infrared (IR) Spectroscopy
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IR spectroscopy provides valuable information about the functional groups present in a

molecule.

Table 4: Infrared (IR) Spectroscopic Data for Feigrisolide B/(+)-Homononactic Acid (KBr)

Wavenumber (cm⁻¹) Assignment

3400-2500 (broad) O-H stretch (carboxylic acid and alcohol)

1710 C=O stretch (carboxylic acid)

1070 C-O stretch

Experimental Protocols
The following are generalized yet detailed protocols for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-

2 seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical

parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio (typically several

thousand). Proton decoupling is employed to simplify the spectrum to singlets for each

carbon.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

TMS (0.00 ppm for ¹H and ¹³C).
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Mass Spectrometry (HRESIMS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the

expected molecular ion.

Data Analysis: Determine the accurate mass of the desired ion (e.g., [M+H]⁺ or [M+Na]⁺)

and use the instrument's software to calculate the elemental composition that best fits the

observed mass.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet): Grind a small amount of the dry sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin,

transparent pellet.

Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire

the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background

spectrum of the empty sample compartment is recorded and automatically subtracted from

the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Visualization of the Structural Elucidation Workflow
The process of identifying the correct structure of Feigrisolide B involved a logical progression

of experiments and data analysis.
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Structural Elucidation Workflow of Feigrisolide B

Initial Investigation

Structural Revision

Confirmation of True Structure

Isolation from Streptomyces griseus

Initial Spectroscopic Analysis
(NMR, MS, IR)

Proposed Structure of Feigrisolide B

Comparison of Spectroscopic Data
(Synthetic vs. Natural)

Total Synthesis of Proposed Structure

Discrepancy in Data

Comparison with Known Compounds

Spectroscopic Data Matches
(+)-Homononactic Acid

Corrected Structure of Feigrisolide B is
(+)-Homononactic Acid

Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of Feigrisolide B.
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Conclusion
The spectroscopic data presented in this guide provides a clear and comprehensive profile of

Feigrisolide B, unequivocally establishing its identity as (+)-homononactic acid. For

researchers in natural product chemistry and drug discovery, this detailed analysis is essential

for ensuring the accuracy and reproducibility of future studies. The provided experimental

protocols offer a practical guide for the characterization of this and similar natural products. As

research into the therapeutic potential of Feigrisolide B continues, a solid understanding of its

chemical structure, as detailed herein, will be the bedrock of all further investigation.

To cite this document: BenchChem. [Unraveling Feigrisolide B: A Technical Guide to its
Spectroscopic Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15622685#spectroscopic-data-analysis-of-
feigrisolide-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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